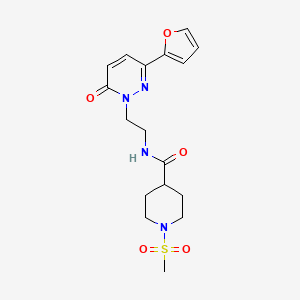

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex chemical compound that includes various functional groups such as a furan ring, a pyridazinone moiety, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide generally involves multi-step organic synthesis. The process begins with the preparation of key intermediates:

Formation of the Furan-2-yl Intermediate:

Pyridazinone Formation: : The furan derivative undergoes further functionalization to introduce the pyridazinone moiety. This can be achieved via cyclization reactions involving hydrazine derivatives and diketones.

Piperidine Introduction: : The methylsulfonylpiperidine is attached through amide bond formation. This involves reacting the pyridazinone intermediate with piperidine-4-carboxylic acid and employing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

On an industrial scale, the production involves optimized reaction conditions with a focus on yield and purity. Catalysts and high-throughput synthesis techniques may be employed to streamline the process and reduce cost.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide undergoes several chemical reactions:

Oxidation: : Introduction of oxygen atoms using oxidizing agents.

Reduction: : Removal of oxygen atoms or addition of hydrogen atoms using reducing agents.

Substitution: : Replacement of functional groups with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: : Halogenation reactions using reagents like N-bromosuccinimide (NBS).

Major Products Formed

Depending on the reaction conditions, the compound can yield various derivatives with modifications on the furan, pyridazinone, or piperidine rings.

Applications De Recherche Scientifique

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide has versatile applications:

Chemistry: : Used as an intermediate in complex organic synthesis.

Biology: : Studied for its interactions with biological macromolecules.

Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer effects.

Industry: : Utilized in the production of novel materials and catalysts.

Mécanisme D'action

The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets:

Molecular Targets: : Enzymes, receptors, or nucleic acids.

Pathways Involved: : Can modulate signaling pathways by inhibiting or activating target proteins, leading to altered cellular responses.

Comparaison Avec Des Composés Similaires

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide stands out due to its unique structure, which combines multiple pharmacophores.

List of Similar Compounds

N-(2-(3-(Furan-2-yl)pyridin-2-yl)ethyl)piperidine-4-carboxamide

3-(Furan-2-yl)-N-(2-(pyridin-2-yl)ethyl)pyridazin-1(6H)-one

1-(Methylsulfonyl)-N-(2-(3-(furan-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide

Each of these compounds shares structural similarities but differs in functional groups or ring systems, leading to varied biological and chemical properties.

Hope this hits the mark! If there's any specific section you'd like more depth on, just say so.

Activité Biologique

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O4S, with a molecular weight of approximately 349.4 g/mol. The compound features a piperidine ring, a furan moiety, and a pyridazine structure, which contribute to its diverse biological activities.

Research indicates that the compound may act as an inhibitor of various biological pathways. For instance, it has been evaluated for its ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. The mechanism involves binding to specific sites on the inflammasome, thereby preventing the release of pro-inflammatory cytokines such as IL-1β .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- NLRP3 Inhibition Study : A study conducted on human macrophages demonstrated that the compound significantly inhibited IL-1β release at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Antibacterial Efficacy : In vitro testing revealed that the compound exhibited notable antibacterial activity against Salmonella Typhi, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges .

- Enzyme Activity Assessment : The compound was tested for its ability to inhibit AChE, showing a competitive inhibition pattern. This suggests its potential application in treating conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain .

Propriétés

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S/c1-27(24,25)20-9-6-13(7-10-20)17(23)18-8-11-21-16(22)5-4-14(19-21)15-3-2-12-26-15/h2-5,12-13H,6-11H2,1H3,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZWWCIQKVYPEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.